2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide
Description
2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core modified with a sulfanylidene (C=S) group at the 5-position and a methoxyacetamide side chain. The compound’s stereoelectronic properties, including hydrogen-bonding capacity from the amide and sulfanylidene groups, make it a candidate for drug discovery and materials science applications. Structural characterization of such compounds typically employs techniques like X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods (IR, NMR, mass spectrometry) .
Properties
CAS No. |
61320-88-5 |
|---|---|
Molecular Formula |
C5H8N4O2S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methoxy]acetamide |
InChI |
InChI=1S/C5H8N4O2S/c6-3(10)1-11-2-4-7-5(12)9-8-4/h1-2H2,(H2,6,10)(H2,7,8,9,12) |
InChI Key |
RQPDRHMSZDFXKS-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=S)NN1)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide typically involves the reaction of 5-thioxo-4,5-dihydro-1H-1,2,4-triazole with methoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Sulfur vs. Oxygen Substituents : The target compound’s sulfanylidene group (C=S) enhances electron delocalization compared to the oxo (C=O) group in the analog from . This difference may influence redox activity and binding affinity in biological systems.
Triazole vs. Triazin-Diazole Cores : The 1,2,4-triazole core in the target compound is more conformationally rigid than the triazin-diazole system in ’s compound, which may affect intermolecular interactions in crystal packing or protein binding .
Computational and Crystallographic Insights
- Structural refinement of the target compound would utilize SHELX software for crystallographic data processing , while molecular graphics might employ ORTEP-3 for visualizing bond angles and torsional strain .
- Comparative molecular docking studies could predict stronger target-binding affinity for the methoxyacetamide derivative versus the sulfanylacetic acid analog due to enhanced hydrogen-bond donor capacity.
Biological Activity
The compound 2-[(5-sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Triazole Ring : This is achieved through the cyclization of hydrazine derivatives with carbon disulfide.
- Methoxy Group Introduction : The methoxy group is introduced via nucleophilic substitution reactions.
- Acetamide Linkage : The acetamide moiety is integrated through acylation reactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:
- Antibacterial Activity : Triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| 2a | Pseudomonas aeruginosa | 0.21 |
| 2b | Escherichia coli | 0.21 |
| 3g | Candida spp. | Moderate |
Cytotoxicity
In vitro studies have assessed the cytotoxicity of triazole derivatives on various cell lines. The results indicate that some derivatives have lower cytotoxic effects compared to standard drugs like edaravone, suggesting a favorable safety profile .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
-
DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds can bind to DNA gyrase with significant binding energies and inhibitory constants comparable to established antibiotics like ciprofloxacin .
- Key interactions include hydrogen bonds with amino acid residues such as SER1084 and ASP437.
- Carbonic Anhydrase Inhibition : Similar compounds have been identified as selective inhibitors of carbonic anhydrase II, which plays a crucial role in various physiological processes .
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- Antimicrobial Efficacy : A comprehensive study evaluated a series of triazole compounds against clinical strains of bacteria and fungi, demonstrating broad-spectrum activity and establishing a structure–activity relationship (SAR) that guides further development .
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties in cell models exposed to oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
